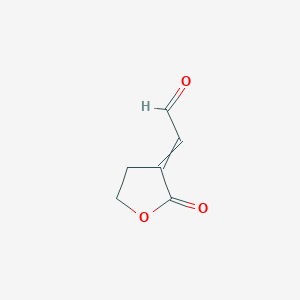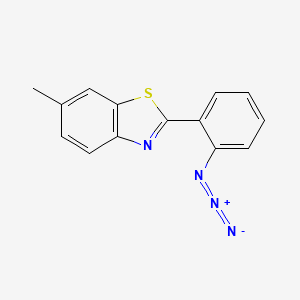
3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-iodophenyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-iodophenyl)-2-methyl-: is a complex organic compound that belongs to the pyridazinedione family This compound is characterized by the presence of bromine, iodine, and methyl groups attached to a pyridazinedione core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-iodophenyl)-2-methyl- typically involves multi-step organic reactions. One common method includes the bromination of tetrahydropyridazinedione followed by iodination and methylation. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of dehalogenated or hydrogenated derivatives.
Substitution: Formation of substituted pyridazinedione derivatives with various functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-iodophenyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, iodine, and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
- 3,6-Pyridazinedione, 4,5-dichlorotetrahydro-1-(4-iodophenyl)-2-methyl-
- 3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-chlorophenyl)-2-methyl-
- 3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-fluorophenyl)-2-methyl-
Comparison: Compared to similar compounds, 3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-iodophenyl)-2-methyl- is unique due to the presence of both bromine and iodine atoms, which can significantly impact its chemical reactivity and biological activity. The combination of these halogens with the pyridazinedione core makes it a valuable compound for various applications.
特性
CAS番号 |
61442-19-1 |
|---|---|
分子式 |
C11H9Br2IN2O2 |
分子量 |
487.91 g/mol |
IUPAC名 |
4,5-dibromo-1-(4-iodophenyl)-2-methyldiazinane-3,6-dione |
InChI |
InChI=1S/C11H9Br2IN2O2/c1-15-10(17)8(12)9(13)11(18)16(15)7-4-2-6(14)3-5-7/h2-5,8-9H,1H3 |
InChIキー |
WCUYODCUDYXIIU-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(C(C(=O)N1C2=CC=C(C=C2)I)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)](/img/structure/B14585369.png)
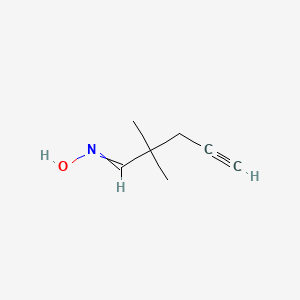
![Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-](/img/structure/B14585374.png)
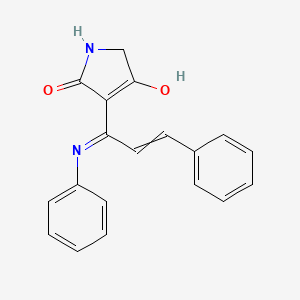
![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)
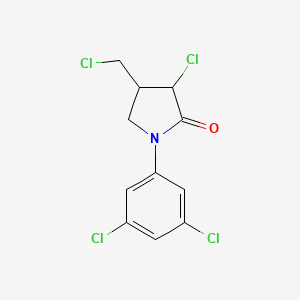
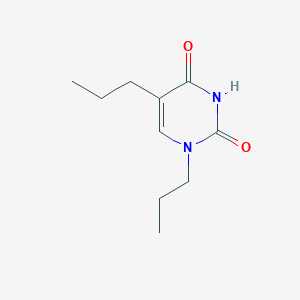
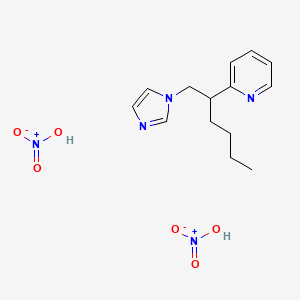
![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14585401.png)
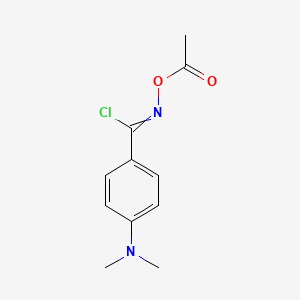
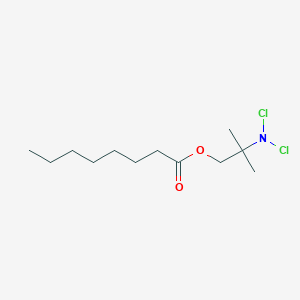
![N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide](/img/structure/B14585431.png)
